Phytosphingosine 1-phosphate

Descripción general

Descripción

El 1-fosfato de fitosfingosina es un metabolito de esfingolípido bioactivo derivado de la fitosfingosina. Desempeña un papel crucial en varios procesos celulares, incluida la proliferación celular, la diferenciación y la migración. Este compuesto es estructuralmente similar al 1-fosfato de esfingosina, pero posee propiedades biológicas únicas que lo hacen significativo en la investigación científica y las posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis química del 1-fosfato de fitosfingosina implica un proceso de tres pasos que comienza con la D-ribo-fitosfingosina. La síntesis se basa en la metodología estándar de fosforamidita. Los pasos clave incluyen la monofosforilación del grupo 1-hidroxilo sin proteger el grupo 3-hidroxilo . Las condiciones de reacción suelen implicar el uso de reactivos y catalizadores específicos para obtener el producto deseado.

Métodos de producción industrial: Los métodos de producción industrial para el 1-fosfato de fitosfingosina no están ampliamente documentados. El proceso de síntesis se puede escalar utilizando rutas químicas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Metabolic Reactions and Pathways

- Intermediary Metabolism: Phytosphingosine, the precursor to PhS1P, is involved in sphingolipid biosynthesis, where intermediates like long-chain bases (LCBs) act as signaling molecules .

- Conversion to Odd-Numbered Fatty Acids: Phytosphingosine can be metabolized into odd-numbered fatty acids and incorporated into glycerophospholipids . 2-hydroxypalmitic acid serves as an intermediate in this metabolic pathway .

- Regulation of Sphingolipid Metabolism: Exogenous addition of phytosphingosine induces transcripts responsible for the synthesis of LCBs and reactive oxygen species, followed by the induction of sphingolipid kinase, which metabolizes phytosphingosine to PhS1P .

- Degradation Pathway: The degradation of PhS1P involves sphingoid base phosphate lyase, which catalyzes the first irreversible reaction in the LCB degradation pathways .

Signaling and Cellular Interactions

- Interaction with S1P Receptors: PhS1P has a high affinity for sphingosine-1-phosphate (S1P) receptors, suggesting similar functions to S1P .

- Regulation of Plant Immunity: In plants, phytosphingosine induces systemic acquired resistance (SAR) and plant immunity .

- Role in Heat Stress Response: In yeast, PhS1P levels transiently increase during heat stress, suggesting a role in the heat stress response . Mutant yeast strains that accumulate PhS1P exhibit poor growth and heat stress resistance .

- Efflux of Miconazole: PhS-1-P enhances the efflux of miconazole in Candida albicans cells .

- Regulation of Stomatal Apertures: Phytosphingosine-1-phosphate, similar to S1P, regulates stomatal apertures in plants .

Synergistic Effects

- With Epidermal Growth Factor (EGF): PhS1P and EGF synergistically restore extracellular matrix in human dermal fibroblasts. Co-treatment with PhS1P and EGF induces phosphorylation of ERK and AKT, promoting cell proliferation and ECM-related gene expression .

- Anti-Aging Effects: Treatment with PhS1P and EGF induces an anti-aging effect by suppressing MMP1 expression and increasing COL1A1 mRNA levels, which regulate the ECM and influence skin elasticity .

O-Cyclic Phytosphingosine-1-Phosphate (cPS1P)

- Novel Sphingosine Metabolite: cPS1P is a novel sphingosine metabolite derived from phytosphingosine-1-phosphate . It is synthesized through O-linked cyclization of P1P and exhibits altered specificity and binding affinity to S1PR1 .

- Therapeutic Potential: cPS1P enhances the therapeutic potential of mesenchymal stem cells through mTOR-dependent HIF1α translation and nuclear translocation . It also protects against motor dysfunctions and glial cell-mediated neuroinflammation in Parkinson's disease mouse models .

Aplicaciones Científicas De Investigación

Regenerative Medicine

Skin Regeneration and Wound Healing

P1P plays a significant role in skin regeneration by promoting keratinocyte migration and differentiation, which are essential processes in wound healing. Research indicates that P1P enhances the proliferation of fibroblasts and accelerates the healing rate of damaged skin. A study demonstrated that treatment with 0.03% P1P resulted in a 50% increase in cell growth rate compared to untreated groups, highlighting its potential as a therapeutic agent for skin injuries and aging .

Mesenchymal Stem Cells (MSCs)

In the context of MSCs, O-cyclic phytosphingosine-1-phosphate (cP1P), a derivative of P1P, has been shown to enhance the therapeutic potential of these cells under hypoxic conditions. cP1P mitigates mitochondrial dysfunction and apoptosis in MSCs, facilitating glycolytic reprogramming through the activation of hypoxia-inducible factor 1 alpha (HIF1α). This metabolic shift is crucial for improving tissue regeneration and blood perfusion in ischemic models .

Neuroprotection

Parkinson’s Disease Models

Recent studies have explored the neuroprotective effects of cP1P in models of Parkinson's disease (PD). It was found that cP1P alleviates motor dysfunctions and reduces neuroinflammation mediated by glial cells. In vitro experiments demonstrated that cP1P protected human neuroblastoma cells from cytotoxicity induced by neurotoxic agents. Additionally, cP1P treatment improved the expression levels of dopamine-related proteins, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Cellular Signaling

Role in Yeast Signaling

Phytosphingosine-1-phosphate has been identified as a crucial signaling molecule in yeast, regulating genes involved in mitochondrial respiration. This discovery underscores the importance of P1P in cellular stress responses and metabolic regulation. The ability to manipulate P1P levels allows researchers to investigate its specific roles within complex lipid signaling pathways .

Cardiomyocyte Differentiation

Stem Cell Applications

cP1P has also been shown to promote the differentiation of human embryonic stem cells into cardiomyocytes via ALK3/BMPR signaling pathways. The bioactive lipid enhances cardiac differentiation, increasing both the number of beating colonies and their contracting area. This application highlights the potential of P1P derivatives in regenerative therapies aimed at cardiac repair following injury or disease .

Summary Table of Applications

Mecanismo De Acción

El 1-fosfato de fitosfingosina ejerce sus efectos a través de varios objetivos y vías moleculares:

Activación de la esfingosina quinasa: La fitosfingosina es fosforilada por la esfingosina quinasa para formar 1-fosfato de fitosfingosina.

Señalización intracelular: Actúa como un segundo mensajero intracelular, regulando varios procesos celulares.

Comparación Con Compuestos Similares

El 1-fosfato de fitosfingosina se compara con otros compuestos similares como el 1-fosfato de esfingosina y el 1-fosfato de dihidroesfingosina:

1-Fosfato de esfingosina: Ambos compuestos son esfingolípidos bioactivos, pero el 1-fosfato de fitosfingosina tiene un grupo hidroxilo adicional, lo que le confiere propiedades biológicas únicas.

1-Fosfato de dihidroesfingosina: Similar en estructura, pero difiere en el grado de saturación.

Compuestos similares:

- 1-Fosfato de esfingosina

- 1-Fosfato de dihidroesfingosina

- 1-Fosfato de ceramida

El 1-fosfato de fitosfingosina destaca por su estructura única y sus significativas actividades biológicas, lo que lo convierte en un compuesto valioso en la investigación científica y en las posibles aplicaciones terapéuticas.

Actividad Biológica

Phytosphingosine 1-phosphate (P1P) is a bioactive sphingolipid that plays a significant role in various biological processes, including cell signaling, differentiation, and response to stress. This article provides a comprehensive overview of the biological activity of P1P, supported by research findings, case studies, and data tables.

1. Overview of this compound

This compound is a phosphorylated derivative of phytosphingosine, synthesized by sphingosine kinases. It is structurally similar to sphingosine-1-phosphate (S1P) and interacts with S1P receptors, which are G-protein coupled receptors involved in numerous physiological processes, including cell proliferation, survival, and migration .

2. Biological Functions

2.1 Cell Signaling and Proliferation

P1P acts as a signaling molecule that regulates various cellular functions. It has been shown to enhance cell proliferation and differentiation in several studies:

- Mesenchymal Stem Cells (MSCs) : O-cyclic phytosphingosine-1-phosphate (cP1P), a derivative of P1P, enhances the therapeutic potential of MSCs by stimulating glycolytic reprogramming under hypoxic conditions. This effect is mediated through the activation of hypoxia-inducible factor 1 alpha (HIF1α), leading to increased mitochondrial function and reduced apoptosis .

- Cardiomyocyte Differentiation : cP1P significantly enhances the differentiation potential of human embryonic stem cells into cardiomyocytes. It promotes cardiac differentiation through the SMAD signaling pathway, indicating its role in regenerative medicine .

2.2 Immunomodulation

P1P has been implicated in immune responses. Studies suggest that it may modulate immune cell functions and influence inflammatory processes. For instance, it has been shown to affect the activation states of various transcription factors involved in immune signaling pathways .

The biological activities of P1P are mediated through several mechanisms:

- Receptor Interaction : P1P binds to S1P receptors, activating downstream signaling pathways that regulate cellular responses such as migration and survival .

- Gene Regulation : P1P influences gene expression related to mitochondrial respiration and stress responses through specific transcription factors .

4. Case Studies

4.1 Study on Azole Resistance

A study highlighted the role of P1P in fungal pathogens, where mutations affecting sphingolipid biosynthesis were linked to increased susceptibility to azole antifungals. The findings suggest that manipulating sphingolipid pathways could enhance antifungal efficacy .

4.2 Anti-Aging Properties

Research indicates that P1P may serve as an effective anti-aging cosmetic ingredient by synergistically enhancing epidermal growth factor (EGF) effects on aged skin . This highlights its potential applications beyond traditional therapeutic uses.

Table 1: Biological Activities of this compound

6. Conclusion

This compound is a crucial bioactive lipid with diverse biological activities ranging from cell signaling to immunomodulation and regenerative medicine applications. Its mechanisms of action involve receptor interactions and gene regulation, making it a significant focus for future research in therapeutic and cosmetic applications.

Propiedades

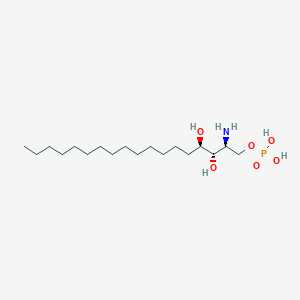

IUPAC Name |

[(2S,3S,4R)-2-amino-3,4-dihydroxyoctadecyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24)/t16-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGOSKULTISFCW-KSZLIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COP(=O)(O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959310 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383908-62-1 | |

| Record name | 2-Amino-3,4-dihydroxyoctadecyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.